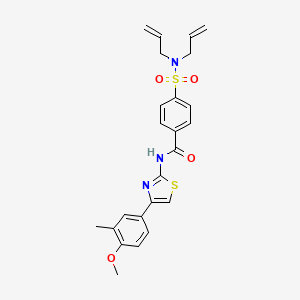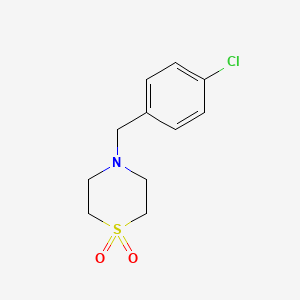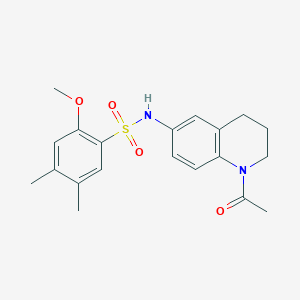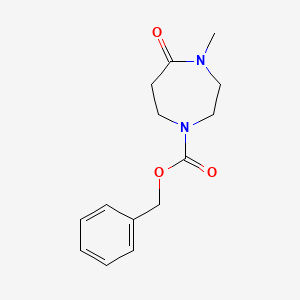
4-(N,N-diallylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-diallylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a sulfamoyl group with diallyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylphenylamine, thiazole-2-carboxylic acid, and diallylamine.
Step 1 Formation of Thiazole Derivative: Thiazole-2-carboxylic acid is reacted with 4-methoxy-3-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thiazole derivative.
Step 2 Sulfamoylation: The thiazole derivative is then treated with chlorosulfonic acid to introduce the sulfamoyl group.
Step 3 Diallylation: Finally, the sulfamoyl intermediate is reacted with diallylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Potential use in the development of novel polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes due to its structural similarity to known inhibitors.
Protein Binding: Potential to bind to proteins and alter their function, useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in cancer and infectious diseases.
Diagnostics: Used in the development of diagnostic tools due to its ability to bind specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzymes, altering their activity, or interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-diallylsulfamoyl)benzamide: Lacks the thiazole ring, making it less versatile in terms of biological activity.
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide: Lacks the sulfamoyl group, potentially reducing its reactivity and binding affinity.
Uniqueness
4-(N,N-diallylsulfamoyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-5-13-27(14-6-2)33(29,30)20-10-7-18(8-11-20)23(28)26-24-25-21(16-32-24)19-9-12-22(31-4)17(3)15-19/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLHJYSOXVDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-[(6-phenylpyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2691854.png)
![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2691855.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2691856.png)

![[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2691860.png)



![(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2691866.png)
![1,3,6-trimethyl-5-(methylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691868.png)

![3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2691870.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2691872.png)

